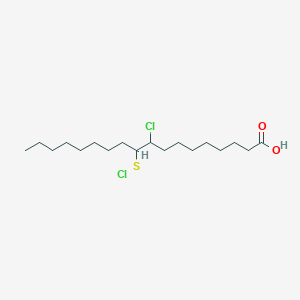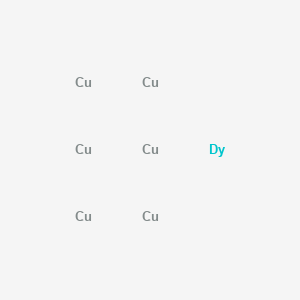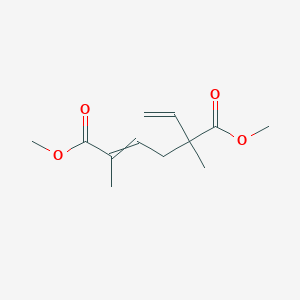
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate is an organic compound with the molecular formula C12H18O4 It is a diester derivative of hexenedioic acid, characterized by the presence of ethenyl and dimethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate can be synthesized through several methods. One common approach involves the esterification of 5-ethenyl-2,5-dimethylhex-2-enedioic acid with methanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The process includes the use of high-purity reagents and stringent control of reaction conditions to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 5-ethenyl-2,5-dimethylhex-2-enedioic acid.
Reduction: Formation of dimethyl 5-ethyl-2,5-dimethylhex-2-enedioate.
Substitution: Formation of corresponding amides or alcohol derivatives.
Aplicaciones Científicas De Investigación
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can modulate various biochemical pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- Dimethyl 2,5-dimethylhex-2-enedioate
- Dimethyl 5-ethenylhex-2-enedioate
- Dimethyl 5-ethenyl-2,5-dimethylhexanoate
Uniqueness
Dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate is unique due to the presence of both ethenyl and dimethyl groups, which confer distinct chemical properties
Propiedades
Número CAS |
91664-09-4 |
|---|---|
Fórmula molecular |
C12H18O4 |
Peso molecular |
226.27 g/mol |
Nombre IUPAC |
dimethyl 5-ethenyl-2,5-dimethylhex-2-enedioate |
InChI |
InChI=1S/C12H18O4/c1-6-12(3,11(14)16-5)8-7-9(2)10(13)15-4/h6-7H,1,8H2,2-5H3 |
Clave InChI |
LRTRHGNRHWZLTR-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCC(C)(C=C)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


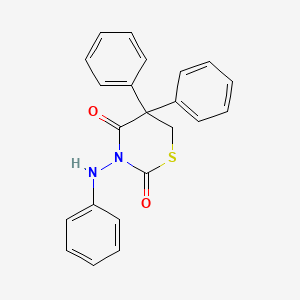
![3-[(5-Chloro-1,3-benzothiazol-2-yl)sulfanyl]propanenitrile](/img/structure/B14345072.png)

![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
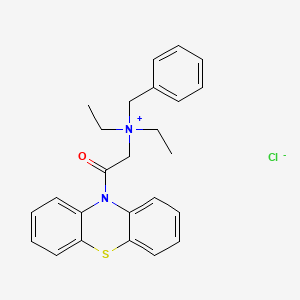
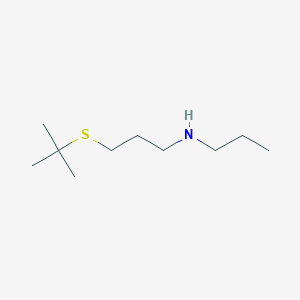
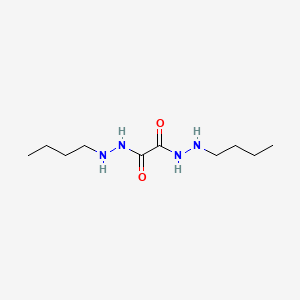
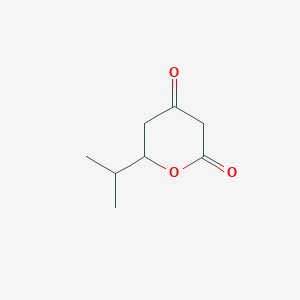
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)
